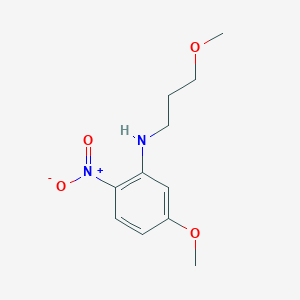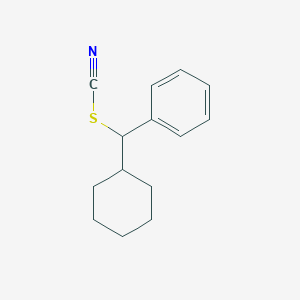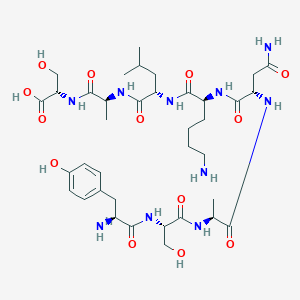![molecular formula C15H8N4OS2 B12630272 2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile CAS No. 918901-56-1](/img/structure/B12630272.png)
2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with furan and thiophene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate nitrile and amine precursors.
Introduction of Furan and Thiophene Groups: These groups can be introduced via nucleophilic substitution reactions, where the furan and thiophene derivatives are reacted with the pyridine ring under suitable conditions.
Final Functionalization: The amino and sulfanyl groups are introduced in the final steps, often through amination and thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides and furans.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: The amino and sulfanyl groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones, and furans.
Reduction Products: Amines and reduced pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural diversity.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved often include signal transduction and metabolic pathways, where the compound can act as an inhibitor or activator.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(furan-2-yl)pyridine-3,5-dicarbonitrile
- 2-Amino-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile
- 4-(Furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile
Uniqueness
What sets 2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile apart is the presence of both furan and thiophene groups, which contribute to its unique electronic properties and reactivity. This dual substitution pattern enhances its potential for diverse applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
918901-56-1 |
|---|---|
Fórmula molecular |
C15H8N4OS2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-amino-4-(furan-2-yl)-6-thiophen-2-ylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H8N4OS2/c16-7-9-13(11-3-1-5-20-11)10(8-17)15(19-14(9)18)22-12-4-2-6-21-12/h1-6H,(H2,18,19) |
Clave InChI |
SQRQDLJYIBEZSK-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=C(C(=NC(=C2C#N)SC3=CC=CS3)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile](/img/structure/B12630191.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B12630195.png)
![Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]](/img/structure/B12630196.png)
![2-(3,5-Dimethoxyphenoxy)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12630202.png)


![(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one](/img/structure/B12630211.png)
![N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine](/img/structure/B12630214.png)
![1-[8-(Triphenylmethoxy)octyl]thymine](/img/structure/B12630219.png)
![N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12630228.png)

![Diethoxybis[7-(diphenylphosphino)heptyl]silane](/img/structure/B12630242.png)
![N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B12630252.png)
